2-Butyl-6-iodoquinazolin-4(1H)-one
Description
2-Butyl-6-iodoquinazolin-4(1H)-one is a quinazolinone derivative characterized by a bicyclic aromatic framework with a ketone group at position 4. Its structure includes a butyl substituent at position 2 and an iodine atom at position 6 (Fig. 1). Quinazolinones are pharmacologically significant due to their diverse bioactivities, including kinase inhibition, antimicrobial effects, and anticancer properties .
Properties
Molecular Formula |
C12H13IN2O |
|---|---|
Molecular Weight |
328.15 g/mol |
IUPAC Name |
2-butyl-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H13IN2O/c1-2-3-4-11-14-10-6-5-8(13)7-9(10)12(16)15-11/h5-7H,2-4H2,1H3,(H,14,15,16) |
InChI Key |
SWFUFDXHXYGRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(C=C(C=C2)I)C(=O)N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Spectroscopic Comparison with Analogous Quinazolinones
Substituent Effects on NMR Chemical Shifts
The 1H and 13C NMR profiles of quinazolinones vary significantly based on substituents. For example:
- Streptochlorin (Fig. 1B) lacks bulky halogen substituents, resulting in upfield shifts for aromatic protons compared to iodinated analogs .

- Sch-642305 (Table 1) exhibits distinct 1H shifts (e.g., δ 7.35 ppm for H-5) due to its unique oxepane and methyl groups, which alter electron density across the quinazolinone core .
- p-334, a related compound, shows pH-dependent 1H and 13C shifts (Fig. 2a–b), suggesting protonation/deprotonation events at the quinazolinone nitrogen, a feature likely shared by 2-butyl-6-iodoquinazolin-4(1H)-one .
Table 1: Comparative NMR Data of Quinazolinone Derivatives
Electronic and Steric Influences
- Iodo vs.
- Butyl Chain vs. Aromatic Groups : The C2-butyl group increases hydrophobicity compared to phenyl-substituted analogs like p-334, which may enhance cellular uptake but reduce solubility .
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